

Navigating the Physicochemical Landscape of Methyl 4-amino-3-cyanobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-amino-3-cyanobenzoate*

Cat. No.: *B183444*

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Disclaimer

Quantitative experimental solubility and stability data for **Methyl 4-amino-3-cyanobenzoate** is not readily available in publicly accessible literature. This guide provides a framework for approaching the physicochemical characterization of this compound, including detailed, generalized experimental protocols for determining solubility and stability. The presented data tables feature information on structurally similar compounds to offer comparative insights.

Introduction

Methyl 4-amino-3-cyanobenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide outlines the essential data and experimental procedures required to characterize these critical physicochemical properties.

Physicochemical Properties of Methyl 4-amino-3-cyanobenzoate and Analogs

While specific data for **Methyl 4-amino-3-cyanobenzoate** is scarce, the properties of structurally related analogs can provide valuable preliminary insights.

Table 1: Physicochemical Data of **Methyl 4-amino-3-cyanobenzoate** Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Methyl 4-amino-3-cyanobenzoate (Target)	N/A	C ₉ H ₈ N ₂ O ₂	176.17	Not Available	Not Available
Methyl 4-amino-2-cyanobenzoate[1]	1628431-65-1	C ₉ H ₈ N ₂ O ₂	176.17	Not Available	Not Available
Methyl 4-cyanobenzoate	1129-35-7	C ₉ H ₇ NO ₂	161.16	65-67	142-144 (at 12 mmHg)
Methyl 4-aminobenzoate[2][3]	619-45-4	C ₈ H ₉ NO ₂	151.16	110-114	Not Available
Methyl 4-amino-3-methylbenzoate[4]	18595-14-7	C ₉ H ₁₁ NO ₂	165.19	Not Available	Not Available
Methyl 4-amino-3-iodobenzoate[5]	19718-49-1	C ₈ H ₈ INO ₂	277.06	86-91	Not Available
Methyl 4-amino-3-nitrobenzoate[6]	3987-94-6	C ₈ H ₈ N ₂ O ₄	196.16	Not Available	Not Available

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The presence of both a polar amino group and a relatively nonpolar cyanobenzyl moiety suggests that the solubility of **Methyl 4-amino-3-cyanobenzoate** will be dependent on the solvent's polarity.

Table 2: Qualitative Solubility of Related Compounds

Compound Name	Water	Alcohol (e.g., Ethanol, Methanol)	Ether	Chloroform
Methyl 4-aminobenzoate[2][3]	Slightly soluble	Soluble	Soluble	Not Available
Methyl 3-amino-4-methylbenzoate[7]	Not Available	Slightly Soluble	Not Available	Slightly Soluble
Methyl 3-cyanobenzoate[8]	Not Available	Slightly Soluble	Not Available	Slightly Soluble

Stability Profile

Understanding the chemical stability of **Methyl 4-amino-3-cyanobenzoate** is essential to ensure its integrity during storage, handling, and application. Potential degradation pathways include hydrolysis of the ester functionality, oxidation of the amino group, and reactions involving the cyano group.

Table 3: Stability and Reactivity of a Structurally Similar Compound (Methyl 3-amino-4-methylbenzoate)[7]

Parameter	Description
Chemical Stability	Stable under normal, recommended storage conditions.
Conditions to Avoid	Exposure to air, excess heat, dust formation, direct sunlight, and incompatible materials.
Incompatible Materials	Strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Products	Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO ₂), and Nitrogen oxides (NO _x).
Sensitivity	Noted to be air-sensitive.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of a compound like **Methyl 4-amino-3-cyanobenzoate**.

Solubility Determination

5.1.1. Qualitative Solubility Testing

This simple test provides a quick assessment of solubility in various solvents.

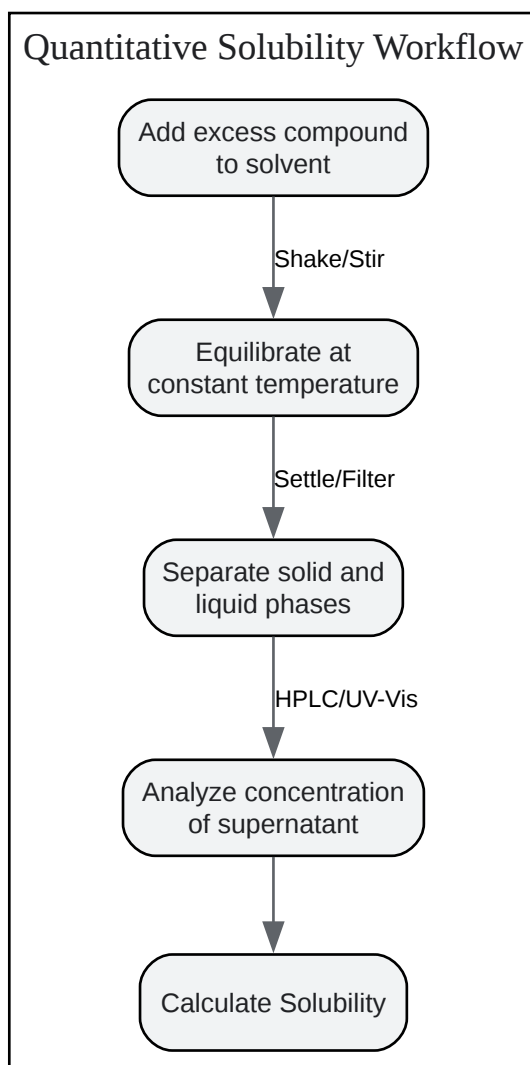
- Procedure:
 - Add approximately 1-2 mg of the compound to a small test tube.
 - Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) in portions.
 - Agitate the mixture vigorously after each addition.
 - Observe and record whether the compound dissolves completely.

- Categorize the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on visual inspection.

5.1.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

- Procedure:
 - Add an excess amount of **Methyl 4-amino-3-cyanobenzoate** to a known volume of the solvent in a sealed flask.
 - Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
 - Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
 - Calculate the solubility in units such as mg/mL or mol/L.



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Caption: Workflow for Quantitative Solubility Determination.

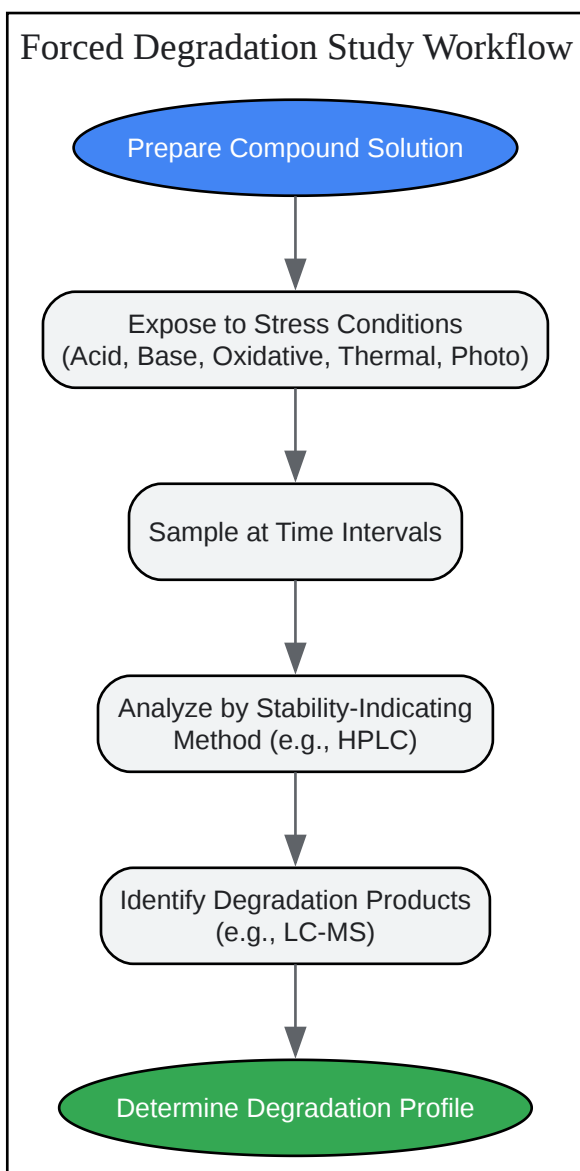
Stability Assessment

5.2.1. Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and pathways.

- Procedure:
 - Prepare solutions of **Methyl 4-amino-3-cyanobenzoate** in a suitable solvent.

- Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions. Stress conditions typically include:
 - Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).
 - Basic: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
 - Oxidative: 3% H₂O₂ at room temperature.
 - Thermal: Elevated temperature (e.g., 80 °C) in the dark.
 - Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).
- At specified time points, withdraw samples and quench the degradation reaction if necessary.
- Analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
- Characterize the structure of significant degradation products using techniques like LC-MS.



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